Sodium citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The production of sodium citrate typically involves the neutralization of citric acid with sodium hydroxide or sodium carbonate. The process begins by dissolving citric acid in water, followed by the gradual addition of sodium hydroxide or sodium carbonate until complete neutralization occurs. The resulting solution is then crystallized upon cooling to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced through solvent-out crystallization. This method involves preparing citric acid and a salt-forming agent, dissolving the salt-forming agent in water, and then slowly adding citric acid. The reaction is controlled at a temperature range of 20 to 30 degrees Celsius, with a pH value between 7.5 and 9.0. The solution is then filtered, and a solvent-out agent is added to crystallize the this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium citrate undergoes various chemical reactions, including complexation, chelation, and buffering. It forms stable complexes with metal ions such as manganese, cobalt, nickel, and zinc .

Common Reagents and Conditions: this compound reacts with metal ions in buffer solutions, typically at a pH of 6 and a temperature of 298.15 K. Common reagents include sodium chloride, cacodylate, and Pipes buffer solutions .

Major Products Formed: The major products formed from these reactions are metal-citrate complexes, which are thermodynamically stable and have various applications in food, pharmaceuticals, and nanomaterials .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Sodium citrate has been extensively utilized in medical settings, particularly as an anticoagulant and in various therapeutic contexts.

Anticoagulation in Blood Transfusions

- This compound was first used as an anticoagulant in blood transfusions in the early 20th century. It works by chelating calcium ions, which are essential for the coagulation cascade, thereby preventing blood clotting .

- A study highlighted that blood mixed with this compound can be stored for extended periods without significant degradation of its oxygen-carrying capacity .

Continuous Renal Replacement Therapy (CRRT)

- Recent research demonstrated that a segmented this compound solution could enhance the efficacy of CRRT by extending the lifespan of extracorporeal circulation tubes. In a controlled study involving 80 patients, the experimental group using this compound showed a significantly longer tube lifespan compared to the control group (69.43 hours vs. 49.39 hours) .

Urinary Tract Infections

- This compound is also used to alleviate discomfort associated with urinary tract infections by alkalinizing urine, which can help reduce irritation .

Food Science Applications

This compound serves as an important additive in food processing and preservation.

pH Regulation and Flavor Enhancement

- It acts as a buffering agent to regulate acidity levels in food products, enhancing flavor and stability. It is commonly found in processed cheese products to improve texture and melting properties .

Preservative Qualities

- This compound's ability to inhibit microbial growth makes it useful as a preservative in various food items, thus extending shelf life without compromising safety .

Environmental Applications

This compound has been explored for its potential applications in environmental science, particularly in microbial studies.

Biofilm Formation Studies

- Research indicated that this compound supplementation significantly enhances biofilm biomass in multispecies biofilm models. In a study comparing biofilms grown with and without this compound over 28 days, those with this compound exhibited a 50-fold increase in total biovolume on day 7 and a 100-fold increase on day 28 compared to controls . The structural characteristics of these biofilms were markedly different, showcasing heterogeneous structures under this compound conditions.

| Parameter | This compound Condition | Control Condition |

|---|---|---|

| Total Biovolume (µm³) Day 7 | 1.6×104 | - |

| Total Biovolume (µm³) Day 28 | 5.7×104 | - |

| Biofilm Thickness (µm) Day 7 | 22 | 7.1 |

| Biofilm Thickness (µm) Day 28 | 80.3 | 13.8 |

Case Studies and Research Findings

Several studies have documented the diverse applications of this compound:

- Performance Enhancement in Sports : A study found that acute this compound supplementation improved running performance by reducing muscular fatigue during competitive events .

- Malaria Research : this compound-based anticoagulants were tested for their effects on malaria parasite growth, showing significant inhibition of Plasmodium falciparum growth compared to untreated controls .

Wirkmechanismus

Sodium citrate exerts its effects by chelating free calcium ions, preventing them from forming complexes with tissue factor and coagulation factor VIIa. This inhibition prevents the activation of coagulation factor X, thereby inhibiting the extrinsic initiation of the coagulation cascade . Additionally, this compound neutralizes excess acid in the blood and urine, raising the pH and acting as a systemic alkalizing agent .

Vergleich Mit ähnlichen Verbindungen

Citric Acid: A weak organic acid used as a flavor enhancer and preservative in the food industry.

Monosodium Citrate: A sodium salt of citric acid with similar buffering properties.

Dithis compound: Another sodium salt of citric acid used in similar applications.

Comparison: this compound is more alkaline and has a higher pH compared to citric acid. It is less sour and has a slightly salty taste, making it suitable for different applications . Unlike citric acid, this compound is moderately soluble in water, which affects its use in various industrial processes .

Eigenschaften

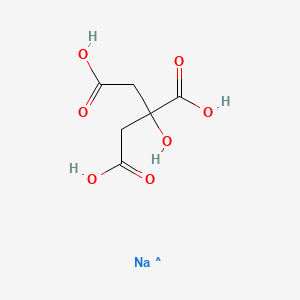

Molekularformel |

C6H8NaO7 |

|---|---|

Molekulargewicht |

215.11 g/mol |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI-Schlüssel |

OQUFOZNPBIIJTN-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na] |

Physikalische Beschreibung |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid Liquid |

Verwandte CAS-Nummern |

994-36-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.